molecular formula C12H14ClN B119660 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline CAS No. 146304-90-7

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No. B119660
M. Wt: 207.7 g/mol
InChI Key: DHSVZFOMFDMCRI-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis . For example, chloromethane is an organic compound with the chemical formula CH3Cl and is a colorless, sweet-smelling, flammable gas .


Synthesis Analysis

Chloromethylation is a common method for introducing a chloromethyl group into a molecule. This process typically involves treating a compound with formaldehyde and a source of chloride, such as hydrochloric acid . Another method involves using a catalyst like zinc iodide .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example, the NMR spectrum can provide information about the number and types of atoms in the molecule, while the IR spectrum can provide information about the types of bonds present .


Chemical Reactions Analysis

Chloromethyl compounds can undergo a variety of chemical reactions, including substitution reactions and elimination reactions . The specific reactions that a chloromethyl compound can undergo depend on its structure and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, chloromethane is a colorless gas with a faint, sweet odor . It has a boiling point of -23.8 °C and a melting point of -97.4 °C .

Scientific Research Applications

Synthesis and Hemostatic/Anticoagulant Effects

  • Synthesis and Blood Coagulation Effects : 1-Aroylmethyl-3,4-dihydroisoquinolines, synthesized from tertiary enamines and aroylchlorides, include 1-chloromethyl-3,3-dimethyl-3,4-dihydroisoquinoline derivatives. These derivatives have been found to either exhibit hemostatic effects or produce an anticoagulant action, depending on their specific chemical structure (Mikhailovksii et al., 2008).

Structural Analysis and Tautomeric Forms

  • Molecular Structure Studies : Research on 1-(3,3-Dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane demonstrated a flattened molecular structure and the existence in an enamine tautomeric form. This structure is stabilized by intramolecular hydrogen bonds (Sokol et al., 2002).

Synthesis and Biological Activities

  • Synthesis and Biological Activities : The hydrochlorides of synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines showed various biological activities including antiarrhythmic, anticonvulsant, and analgesic effects. Specifically, water-soluble 1-chloromethylisoquinoline hydrochlorides exhibited notable antiarrhythmic activity (Mikhailovskii et al., 2018).

Anticoagulant Activity

  • Anticoagulant Activity of Derivatives : A series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines showed anticoagulant activity, highlighting the potential therapeutic applications of these derivatives in managing blood clotting disorders (Glushkov et al., 2006).

Reactions and Derivative Formation

  • Reactive Properties and Derivative Formation : Research on the oxidation reactions of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline led to the formation of various compounds, including oxaziridines, hydroxamic acids, and isolated O-acylhydroxamate compounds. This study provides insights into the chemical reactivity and potential applications of these derivatives (Saleh et al., 2012).

Crystal and Molecular Structures

  • Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structures of various 3,3-dimethyl-3,4-dihydroisoquinoline derivatives, including their tautomeric forms and electron distributions, contribute to understanding the chemical properties and potential applications of these compounds (Davydov et al., 1993; Sokol et al., 2004).

Safety And Hazards

Chloromethyl compounds can be hazardous. For example, chloromethane is toxic if inhaled and can cause skin burns and eye damage . It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study and use of chloromethyl compounds could involve the development of safer and more efficient methods for their synthesis, as well as their application in the synthesis of new materials and pharmaceuticals .

properties

IUPAC Name

1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSVZFOMFDMCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351573
Record name 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

CAS RN

146304-90-7
Record name 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AG Mikhailovksii, NN Polygalova, ES Limanskii… - 2008 - Springer
Acylation of a number of tertiary enamines with aroylchlorides was used to synthesize 1-aroylmethyl-3,4-dihydroisoquinolines. Reaction of 1-chloromethyl-3,3-dimethyl-3,4-…
Number of citations: 6 link.springer.com
VI Sokol, VV Davydov, NY Merkur'eva… - Russian Journal of …, 2007 - Springer
The coordination compound [Cu 3 (μ 3 -OH)(μ-L) 3 (NO 3 ) 2 (H 2 O)] · 2H 2 O (I), where L is the α-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydroxyiminoacetonitrile anion, has been …
Number of citations: 4 link.springer.com
VP Feshin, VS Shklyaev, IL Misyura… - Russian journal of …, 1996 - elibrary.ru
Number of citations: 2 elibrary.ru
MY Dormidontov, VS Shklyaev… - … IN THE USSR …, 1992 - BRITISH LIBRARY DOCUMENT …
Number of citations: 0

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